molecular formula C7H10N2OS B2848270 N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 13808-59-8

N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2848270
CAS No.: 13808-59-8
M. Wt: 170.23
InChI Key: AIOZNYOAFODHNA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)propanamide: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-(4-Methylthiazol-2-yl)propionamide is the Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.

Mode of Action

N-(4-Methylthiazol-2-yl)propionamide interacts with the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6 . This compound binds adjacent to the ubiquitin binding pocket of the HDAC6 zinc-finger domain . The interaction of this compound with HDAC6 can potentially disrupt the function of HDAC6, leading to changes in gene expression and cellular function.

Biochemical Pathways

gene expression and protein degradation . HDAC6 is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and response to stress signals .

Result of Action

The molecular and cellular effects of N-(4-Methylthiazol-2-yl)propionamide’s action are likely to be diverse, given the wide range of processes regulated by HDAC6. By inhibiting HDAC6, this compound could potentially influence gene expression, protein degradation, and other cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methylthiazol-2-yl)propionamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with HDAC6

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)propanamide typically begins with 4-methyl-1,3-thiazole and propanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the eluent.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

  • N-(4-methyl-1,3-thiazol-2-yl)propanamide is used as an intermediate in the synthesis of more complex thiazole derivatives.
  • It serves as a building block for the development of new materials with potential applications in organic electronics and photonics.

Biology:

  • The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
  • It has been studied for its potential anti-inflammatory and analgesic properties.

Medicine:

  • This compound is being investigated for its potential use in the treatment of infectious diseases and inflammatory conditions.
  • It may also have applications in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.

Industry:

  • The compound is used in the production of agrochemicals and pharmaceuticals.
  • It is also employed in the synthesis of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide

Comparison:

  • N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific amide linkage and the presence of a propanamide group, which can influence its biological activity and chemical reactivity.
  • Compared to N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide , the propanamide derivative may exhibit different pharmacokinetic properties and metabolic stability.
  • The presence of a benzamide group in N-(4-methyl-1,3-thiazol-2-yl)benzamide can lead to variations in its binding affinity to molecular targets and its overall biological activity.
  • N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide contains additional functional groups that can enhance its antimicrobial and anticancer properties compared to the propanamide derivative.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-5(2)4-11-7/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZNYOAFODHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-59-8
Record name N-(4-methylthiazol-2-yl)propionamide
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